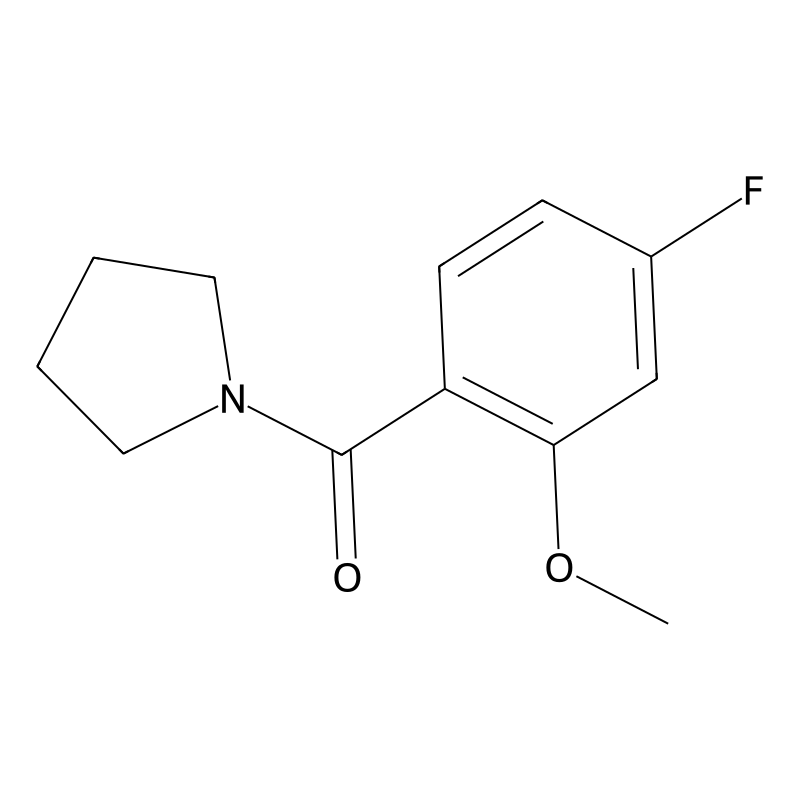

(4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule characterized by its unique structure, which includes a fluorinated aromatic ring and a pyrrolidine moiety. This compound features a methanone functional group attached to a pyrrolidine nitrogen, indicating potential reactivity and biological activity. The presence of the fluorine atom enhances lipophilicity and can influence the compound's pharmacokinetics and binding affinity to biological targets.

The chemical reactivity of (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone can be attributed to its functional groups. Key reactions may include:

- Nucleophilic Substitution: The pyrrolidine nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.

- Reduction Reactions: The ketone group can be reduced to an alcohol, potentially altering its biological activity.

- Condensation Reactions: The compound can undergo condensation with other amines or alcohols, leading to the formation of more complex structures.

These reactions are essential for modifying the compound's properties for various applications in medicinal chemistry.

The biological activity of (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone is predicted based on its structural features. Computational tools like the PASS (Prediction of Activity Spectra for Substances) can assess its potential interactions with biological targets. Compounds with similar structures often exhibit activities such as:

- Antidepressant effects

- Antitumor properties

- Antimicrobial activity

These activities stem from the ability of the compound to interact with specific receptors or enzymes in biological systems, potentially leading to therapeutic effects or side effects.

Synthesis of (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone can be achieved through several methods:

- Nucleophilic Substitution Method:

- React 4-fluoro-2-methoxybenzoyl chloride with pyrrolidine in the presence of a base (e.g., triethylamine) to form the desired product.

- Direct Coupling:

- Utilize coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between 4-fluoro-2-methoxyphenol and pyrrolidine derivatives.

- Multi-step Synthesis:

- Start from commercially available precursors, performing multiple reactions including protection/deprotection steps to achieve the final structure.

These methods highlight the flexibility in synthesizing this compound while allowing for modifications that could enhance its properties.

The applications of (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone are primarily found in pharmaceutical development:

- Drug Development: Its potential as an antidepressant or antitumor agent makes it a candidate for further pharmacological studies.

- Research Tool: It can serve as a probe in biological studies to explore mechanisms of action related to its structural features.

Interaction studies are crucial for understanding how (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone behaves in biological systems:

- Binding Affinity Tests: Assessing how well this compound binds to specific receptors or enzymes can provide insights into its mechanism of action.

- In Vitro Assays: Conducting assays on cell lines can reveal cytotoxicity profiles and therapeutic windows.

Such studies are essential for evaluating the safety and efficacy of this compound in potential therapeutic applications.

Several compounds share structural similarities with (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, each exhibiting unique properties:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Fluorobenzoyl-pyrrolidine | Fluorinated benzene, pyrrolidine | Antidepressant |

| 2-Methoxybenzoyl-pyrrolidine | Methoxy group, pyrrolidine | Antitumor |

| 4-Methylphenyl-pyrrolidinone | Methylated phenyl, pyrrolidine | Antimicrobial |

Uniqueness

The uniqueness of (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone lies in its combination of a fluorinated aromatic system and a pyrrolidine structure, which may confer distinct pharmacological properties not observed in other similar compounds. This combination enhances its potential for selective interactions with biological targets, making it an interesting candidate for further research and development.